molecular formula C21H28N6O2 B12242151 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine

Cat. No.: B12242151
M. Wt: 396.5 g/mol
InChI Key: ZXJFOCBKNVQTHP-UHFFFAOYSA-N
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Description

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine is a complex organic compound that features a combination of imidazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tert-butyl group: This step usually involves alkylation reactions.

    Formation of the piperidine ring: This can be done through cyclization reactions involving amines and other suitable reagents.

    Coupling of the imidazole and piperidine rings: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine is unique due to its specific combination of imidazole and pyridazine rings, along with the tert-butyl and piperidine groups. This unique structure may confer specific properties that are not found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone

InChI

InChI=1S/C21H28N6O2/c1-21(2,3)17-12-27-18(23-17)5-6-19(24-27)29-13-15-7-9-26(10-8-15)20(28)16-11-25(4)14-22-16/h5-6,11-12,14-15H,7-10,13H2,1-4H3

InChI Key

ZXJFOCBKNVQTHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(C=N4)C

Origin of Product

United States

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